2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide, also known as BSAQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in the function of the target proteins . This interaction often results in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, often leading to significant downstream effects . These effects can include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell growth, and many others .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level . These effects can include the inhibition of specific enzymes, alteration of cell signaling pathways, and changes in gene expression .
Advantages and Limitations for Lab Experiments
One advantage of 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide is its potential as a multi-targeted therapeutic agent, meaning it can target multiple pathways involved in disease development. Additionally, its low toxicity and high solubility make it a promising candidate for further research. However, one limitation is the need for further studies to determine its efficacy and safety in human subjects.
Future Directions
Future research on 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide could focus on its potential as a therapeutic agent for specific types of cancer and neurological disorders. Additionally, its mechanism of action could be further studied to identify other pathways it may target. Finally, clinical trials could be conducted to determine its safety and efficacy in human subjects.
In conclusion, 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide is a promising compound with potential applications in medical research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide as a therapeutic agent.
Synthesis Methods
The synthesis of 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide involves several steps, starting with the reaction of 2-amino-4-chlorobenzoic acid with acetic anhydride to form 2-acetamido-4-chlorobenzoic acid. This intermediate is then reacted with 2-chloro-3-nitrobenzenesulfonyl chloride to form 2-[3-(benzenesulfonyl)-4-chloroquinolin-1-yl]acetamide. Finally, the compound is oxidized with potassium permanganate to form 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide.
Scientific Research Applications
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide has been studied for its potential as a therapeutic agent in the treatment of cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S/c24-16-7-6-8-17(13-16)25-22(27)15-26-14-21(23(28)19-11-4-5-12-20(19)26)31(29,30)18-9-2-1-3-10-18/h1-14H,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOSUSFSBQAICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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